Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate
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Overview
Description
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is a chemical compound that belongs to the class of quaternary ammonium compounds and phosphonates. It is a phospholipid derivative with a molecular structure containing a positively charged quaternary ammonium group attached to a hydrophobic tail composed of an oleoyl amide group. This compound is often used as a cationic surfactant and as an ingredient in personal care products, particularly in hair conditioning formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate typically involves the reaction of oleoyl chloride with 3-aminopropyltrimethylammonium chloride in the presence of a base, followed by the addition of methyl methylphosphonate. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Base catalysts like triethylamine or pyridine
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxyl derivatives.
Reduction: Saturated derivatives.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Studied for its potential antimicrobial properties and its role in biomimetic membranes.
Medicine: Explored for drug delivery systems due to its ability to interact with both water and oil.
Industry: Utilized in personal care products, particularly in hair conditioning formulations.
Mechanism of Action
The mechanism of action of Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced delivery of active ingredients in drug formulations.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(3-(stearoylamino)propyl)ammonium methyl methylphosphonate
- Trimethyl(3-(palmitoylamino)propyl)ammonium methyl methylphosphonate
- Trimethyl(3-(myristoylamino)propyl)ammonium methyl methylphosphonate
Uniqueness
Trimethyl(3-(oleoylamino)propyl)ammonium methyl methylphosphonate is unique due to its oleoyl group, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to act as a surfactant and its effectiveness in various applications, including personal care products and drug delivery systems .
Properties
CAS No. |
70055-71-9 |
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Molecular Formula |
C24H49N2O.C2H6O3P C26H55N2O4P |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
methoxy(methyl)phosphinate;trimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium |
InChI |
InChI=1S/C24H48N2O.C2H7O3P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-6(2,3)4/h12-13H,5-11,14-23H2,1-4H3;1-2H3,(H,3,4)/b13-12-; |
InChI Key |
PBMBPUTYRNYYSO-USGGBSEESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)(C)[O-] |
Origin of Product |
United States |
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